

Helioxanthin: A Furonaphthodioxole with Potent Antiviral and Osteogenic Properties

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Compound of Interest

Compound Name: *Helioxanthin*

Cat. No.: *B1673044*

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Abstract

Helioxanthin, a naturally occurring furonaphthodioxole lignan, has emerged as a molecule of significant interest in biomedical research due to its pronounced biological activities. Primarily recognized for its broad-spectrum antiviral properties, particularly against Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Herpes Simplex Virus-1 (HSV-1), **helioxanthin** and its synthetic analogues represent a novel class of potential therapeutic agents. The mechanism of action for its anti-HBV activity is unique, involving the downregulation of critical hepatocyte nuclear factors (HNFs), leading to the suppression of viral gene expression and replication. Furthermore, a derivative of **helioxanthin** has demonstrated promising osteogenic potential by promoting bone formation and inhibiting bone resorption through a distinct signaling pathway involving cyclic guanosine monophosphate (cGMP) and phosphodiesterase (PDE). This technical guide provides a comprehensive overview of **helioxanthin**, detailing its chemical properties, summarizing its biological efficacy with quantitative data, outlining key experimental protocols for its study, and visualizing its mechanisms of action through signaling pathway diagrams.

Chemical and Physical Properties

Helioxanthin is classified as a furonaphthodioxole, a member of the benzodioxole and lignan families.^[1] Its chemical structure and properties are summarized below.

Property	Value	Reference
IUPAC Name	10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1][3]benzodioxol-7-one	[1]
Molecular Formula	C ₂₀ H ₁₂ O ₆	
Molecular Weight	348.3 g/mol	
CAS Number	18920-47-3	
Chemical Class	Furonaphthodioxole, Lignan, Benzodioxole	

Antiviral Activity of Helioxanthin and its Analogues

Helioxanthin and its synthetic analogues have demonstrated potent antiviral activity against a range of viruses. The most extensively studied is its effect on the Hepatitis B Virus (HBV).

Quantitative Antiviral Efficacy

The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of **helioxanthin** and its analogues against various viruses.

Table 1: Anti-HBV Activity of **Helioxanthin** and its Analogues

Compound	EC ₅₀ (μM)	Cell Line	Reference
Helioxanthin	1	HepG2.2.15	
Analogue 5-4-2	0.08	HepG2.2.15	
Analogue 8-1 (cyclic hydrazide 28)	0.03	-	
Analogue 18 (lactam derivative)	0.08	-	
Analogue 12	0.8	-	

Table 2: Broad-Spectrum Antiviral Activity of **Helioxanthin** and its Analogues

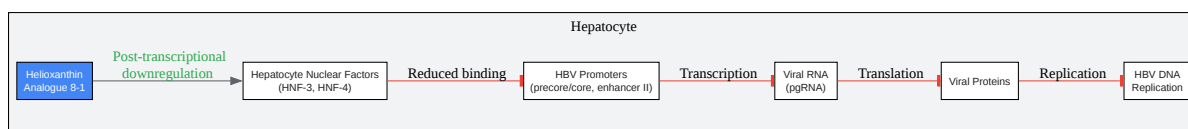
Compound	Virus	EC ₅₀ / IC ₅₀ (μM)	Reference
Helioxanthin	HCV	3	
Helioxanthin	HSV-1	2	
Analogue 5-4-2	HCV	1 (IC ₅₀)	
Analogue 5-4-2	HIV	4 (IC ₅₀)	
Analogue 5-4-2	HSV-1	0.29 (IC ₅₀)	
Analogue 5-4-2	HPV	0.2 (IC ₅₀)	
Analogue 8-1	HCV	10 (IC ₅₀)	
Analogue 8-1	HIV	15 (IC ₅₀)	
Analogue 8-1	HSV-1	1.2 (IC ₅₀)	
Analogue 8-1	HPV	5.8 (IC ₅₀)	
Analogue 12	HSV-1	0.15	
Analogue 12	HSV-2	< 0.1	
Analogue 12	Epstein-Barr virus	9.0	
Analogue 12	Cytomegalovirus	0.45	
Analogue 18	HSV-1	0.29	
Analogue 18	HSV-2	0.16	
Analogue 28	HIV	2.7	
Analogue 42	HIV	2.5	

Mechanism of Anti-HBV Action

The anti-HBV mechanism of **helioxanthin** and its analogues, particularly the potent analogue 8-1, is distinct from that of currently approved nucleoside/nucleotide analogues. Instead of

targeting the viral DNA polymerase, **helioxanthin** acts at an earlier stage of the viral life cycle by suppressing viral gene expression.

The proposed mechanism involves the post-transcriptional downregulation of key hepatocyte nuclear factors (HNFs), such as HNF-3 and HNF-4. This reduction in HNFs decreases their binding to the HBV precore/core promoter and enhancer II regions, leading to diminished viral promoter activity. Consequently, the transcription of viral RNA, including the pregenomic RNA (pgRNA), is inhibited, which in turn reduces the levels of viral proteins and subsequently suppresses HBV DNA replication.



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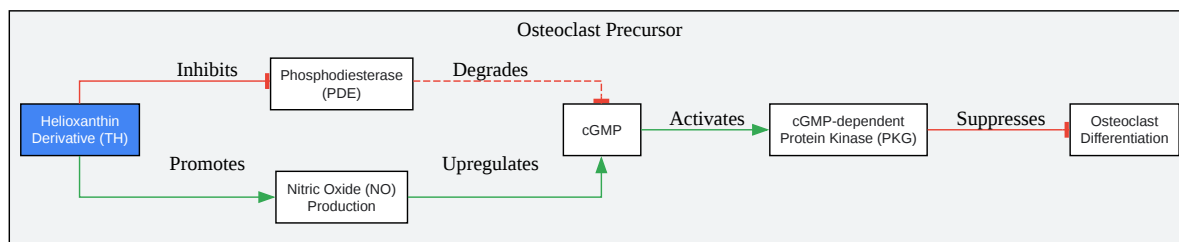
Anti-HBV mechanism of **Helioxanthin** Analogue 8-1.

Osteogenic Activity of a Helioxanthin Derivative

A synthetic derivative of **helioxanthin**, 4-(4-methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide (TH), has been identified as a potent osteogenic agent. It promotes bone formation by stimulating osteoblast differentiation and suppresses bone resorption by inhibiting osteoclast differentiation.

Mechanism of Osteogenic Action

The dual action of the **helioxanthin** derivative TH on bone metabolism is mediated through the upregulation of intracellular cyclic guanosine monophosphate (cGMP). This is achieved through two synergistic mechanisms: the promotion of nitric oxide (NO) production and the direct inhibition of phosphodiesterase (PDE) activity, which is responsible for cGMP degradation. The elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which ultimately leads to the suppression of osteoclast differentiation.



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